5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-3-ethyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-2-14-10(7-13-11(14)15)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZTYUGVWFOATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=S)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated imidazole.
Thiol Substitution: The thiol group can be introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with a suitable leaving group on the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Applications
Research indicates that 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for the development of new antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound's mechanism of action involves interaction with bacterial membranes, leading to increased permeability and cell death. This property may be attributed to the thiol group, which can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzymatic activity or modifying protein function .
Anticancer Applications
The anticancer potential of this compound has also been explored. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
The mechanisms underlying its anticancer activity include:
- Inhibition of DNA Synthesis : The imidazole ring interacts with DNA, potentially inhibiting DNA synthesis in cancer cells.
- Antioxidant Properties : The presence of bromine enhances the compound's antioxidant capacity.
- Disruption of Membrane Integrity : The thiol group may facilitate interactions with cellular membranes, leading to increased permeability and subsequent cell death .
Case Studies
A notable case study involved the application of this compound in a murine model of bacterial infection. Administration resulted in a significant reduction in bacterial load in infected tissues compared to controls, demonstrating its potential efficacy in vivo.
Material Science Applications
The electronic properties of this compound can be exploited in the development of new materials with specific conductivity or optical characteristics. Its unique structural features may lead to advancements in sensor technology and organic electronics.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function. This could involve binding to the active site of an enzyme or interacting with a receptor to block or activate its signaling pathway.
Material Science: The electronic properties of the compound may be exploited in the development of new materials with specific conductivity or optical characteristics.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs of 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol, focusing on substituent differences and their implications:
Key Observations :
- Reactivity : The allyl-substituted analog (1-allyl) offers a reactive site for further functionalization, such as thiol-ene click chemistry .
- Halogen Effects : The 4-chlorophenyl analog combines bromine and chlorine, which may improve binding to halogen-bonding targets in enzyme inhibition .
Physicochemical and Spectral Properties
- Hydrogen Bonding : The thiol group participates in S–H···N hydrogen bonds, as observed in crystal structures of related compounds (e.g., O–H···N interactions in ). This influences solubility and solid-state packing .
- Spectroscopy : IR spectra show characteristic S–H stretches near 2550 cm⁻¹, while ¹H NMR reveals deshielded protons adjacent to the bromophenyl ring (δ 7.4–7.8 ppm) .
Biological Activity
5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C11H11BrN2S
- Molecular Weight : 283.19 g/mol
The structure features an imidazole ring and a thiol group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, particularly enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzymatic activity or modifying protein function. The imidazole ring may interact with metal ions, influencing metalloproteins and other metal-dependent biological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in the development of new antimicrobial agents .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, liver, and lung cancer cells. The compound's mechanism involves disrupting cellular pathways associated with cancer cell growth and survival .
Case Study: Anticancer Efficacy
In a recent study, the compound was tested against several cancer cell lines:
- Cell Line : MDA-MB-231 (Breast Cancer)
- IC50 : 15 µM
- Cell Line : HepG2 (Liver Cancer)
- IC50 : 12 µM
- Cell Line : A549 (Lung Cancer)
- IC50 : 18 µM
These results indicate promising potential for the compound as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol?
A one-pot multicomponent reaction involving aldehydes, ammonium acetate, and thiourea derivatives is widely used. For example, condensation of 4-bromobenzaldehyde with ethylamine and thiourea in the presence of a catalyst (e.g., acetic acid) under reflux yields the target compound. Alternative routes include cyclization of α-bromoketones with thiourea derivatives . Purification typically involves recrystallization from methanol or ethanol, with yields ranging from 65% to 85% depending on substituent reactivity .
Q. How is the compound characterized spectroscopically?
- NMR : NMR shows distinct signals for the ethyl group (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH) and aromatic protons (δ 7.2–7.8 ppm for the bromophenyl ring). NMR confirms the imidazole ring carbons (δ 120–150 ppm) and the thiol sulfur’s electronic effects .
- FTIR : A sharp S–H stretch at ~2550 cm, C–Br at ~650 cm, and imidazole ring vibrations at 1450–1600 cm .
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks consistent with the molecular formula CHBrNS .
Q. What solvent systems are optimal for crystallization?
Methanol and ethanol are preferred due to the compound’s moderate polarity. Slow evaporation at 4°C produces crystals suitable for X-ray diffraction. Additives like dimethyl sulfoxide (DMSO) may enhance crystal quality by modulating solubility .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its stability?
X-ray crystallography reveals intermolecular hydrogen bonds (S–H⋯N) between the thiol and imidazole nitrogen, forming a 1D chain structure. Van der Waals interactions between bromophenyl groups further stabilize the lattice. Dihedral angles between the imidazole core and substituents (e.g., ~76.9° for bromophenyl) impact packing efficiency .
| Crystallographic Data | Values |
|---|---|
| Space group | P2/c |
| Unit cell parameters (Å, °) | a = 10.2, b = 12.5, c = 14.8; β = 102.3 |
| Hydrogen bond length (Å) | S–H⋯N: 2.89 |
| Planarity deviation (imidazole) | ≤0.008 Å |
Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analysis .
Q. What computational approaches predict the compound’s reactivity in biological systems?
Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level optimize geometry and frontier molecular orbitals. The HOMO (-5.8 eV) localizes on the thiol and imidazole groups, suggesting nucleophilic reactivity. Molecular docking studies with fungal CYP51 (a cytochrome P450 enzyme) show binding affinity (ΔG = -9.2 kcal/mol), supporting antifungal potential .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
Comparative studies with analogs (e.g., 5-(4-chlorophenyl) or 1-methyl derivatives) reveal:
- Bromine’s electron-withdrawing effect enhances thiol acidity (pKa ~8.5 vs. ~9.2 for chloro derivatives), increasing electrophilic interactions.
- Ethyl substitution at N1 improves lipid solubility (logP ~2.7) compared to bulkier groups, enhancing membrane permeability .
Methodological Challenges
Q. How can conflicting NMR data for imidazole derivatives be resolved?
Dynamic thiol–thione tautomerism may cause signal splitting. Low-temperature NMR (e.g., -40°C in CDCl) stabilizes the thiol form, simplifying interpretation. Deuterium exchange experiments confirm proton environments .
Q. What strategies mitigate byproduct formation during synthesis?
- Catalyst Optimization : Use of iodine (5 mol%) suppresses oxidative dimerization of the thiol group.
- Protection-Deprotection : Temporary protection of the thiol as a disulfide (e.g., with Boc-ethyl) prevents undesired cross-reactions .
Data Contradictions & Resolution
Q. Why do reported melting points vary across studies (e.g., 142–148°C)?
Polymorphism and solvent inclusion (e.g., methanol clathrates) cause discrepancies. Differential Scanning Calorimetry (DSC) under nitrogen identifies true melting points (sharp endotherm at 146°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
